molecular formula C13H21NO3 B2958014 Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 2090734-62-4

Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B2958014
CAS No.: 2090734-62-4
M. Wt: 239.315
InChI Key: CRXRNRPIJSYCAO-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a bicyclic organic compound featuring a spirocyclic core (fusion of a cyclohexane and cyclopropane ring) with a ketone group at the 8-position and a tert-butyl carboxylate moiety at the 6-position of the azaspiro system. Its molecular formula is C₁₃H₂₁NO₃, and it is cataloged under CAS 2090734-62-4 (as per ). This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly for introducing spirocyclic motifs into complex molecules.

Properties

IUPAC Name

tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-10(15)7-13(9-14)5-4-6-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXRNRPIJSYCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090734-62-4
Record name tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate
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Preparation Methods

The synthesis of tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with suitable reagents . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as Dess-Martin periodinane.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spirocyclic azabicyclic framework is a versatile scaffold in drug discovery. Below, tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate is compared with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Variations in Spiro Ring Size and Heteroatom Composition

Table 1: Comparison Based on Ring Size and Heteroatoms
Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Source
This compound 2090734-62-4 C₁₃H₂₁NO₃ 239.32 6-aza, 8-oxo, spiro[3.5]nonane
Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate 1359704-84-9 C₁₃H₂₁NO₃ 239.32 6-aza, 2-oxo, spiro[3.5]nonane
Tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate 1251000-12-0 C₁₃H₂₀N₂O₄ 268.31 2,5-diaza, 8-oxa, 6-oxo, spiro[3.5]nonane
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate 2197052-81-4 C₁₁H₁₇NO₃S 267.32 2-aza, 6-thia, 8-oxo, spiro[3.4]octane
Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate 1272412-68-6 C₁₂H₂₁NO₃ 227.30 6-aza, 1-oxa, spiro[3.5]nonane

Key Observations :

  • Position of Oxo Group: The target compound’s ketone at the 8-position distinguishes it from analogs like tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9), where the oxo group is at the 2-position .
  • Heteroatom Substitution : Replacement of nitrogen (aza) with sulfur (thia) or oxygen (oxa) alters electronic properties and hydrogen-bonding capacity. For instance, the thia analog (CAS 2197052-81-4) may exhibit enhanced lipophilicity .
  • Ring Size: Spiro[3.4]octane derivatives (e.g., CAS 2197052-81-4) have smaller fused rings compared to spiro[3.5]nonane systems, affecting conformational flexibility .

Functional Group Modifications

Table 2: Functional Group Variations
Compound Name CAS Number Functional Groups Applications
This compound 2090734-62-4 Ketone, tert-butyl ester Building block for kinase inhibitors
Tert-butyl 6-[(methylsulfonyl)oxy]-2-azaspiro[3.4]octane-2-carboxylate (P2) - Sulfonate ester Intermediate in nucleoside synthesis
Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate - Benzyl ester, ketone Protease inhibitor scaffolds
Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate 2383771-86-4 Hydroxyl, tert-butyl ester Chiral auxiliaries

Key Observations :

  • Ester Groups: Replacement of tert-butyl with benzyl (e.g., benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate) modifies steric bulk and cleavage kinetics under acidic/basic conditions .
  • Hydroxyl vs. Oxo : Hydroxyl-containing derivatives (e.g., CAS 2383771-86-4) enable further functionalization via oxidation or substitution .

Biological Activity

Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS No. 2090734-62-4) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO3C_{13}H_{21}NO_3, with a molecular weight of 239.31 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways involved in disease processes.
  • Antimicrobial Properties : Some derivatives of spirocyclic compounds have shown antimicrobial activity against various pathogens, indicating potential use in treating infections.
  • Interaction with Receptors : The structural conformation may allow for interaction with specific receptors involved in cellular signaling pathways, influencing physiological responses.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several spirocyclic compounds, including this compound. The results indicated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

Enzyme Inhibition Studies

In another investigation, researchers explored the enzyme inhibition capabilities of this compound against dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. The findings demonstrated that this compound exhibited competitive inhibition, which could be beneficial for developing new antimalarial therapies .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition against Gram-positive bacteria
Enzyme InhibitionCompetitive inhibition of DHODH
CytotoxicityLow cytotoxicity observed in preliminary assays

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